molecular formula C11H11BrFN3 B1482842 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092630-35-6

2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1482842
CAS RN: 2092630-35-6
M. Wt: 284.13 g/mol
InChI Key: KANXWBAAMQWSLP-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, or 2-BFE-PY, is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid with a molecular weight of 266.19 g/mol. 2-BFE-PY is a versatile compound with a wide range of applications, from drug discovery to materials synthesis.

Scientific Research Applications

  • Synthesis and Characterization in Chemistry : A study describes the preparation of a new bifunctional chelate intermediate related to the compound . This intermediate is used in time-resolved fluorescence immunoassays. The product's structure was determined through various methods, including IR, NMR, and GC-MS. This study underscores the compound's importance in chemical synthesis and characterization processes (Pang Li-hua, 2009).

  • Photoinduced Tautomerization Studies : Another study focuses on derivatives of a similar compound and examines their photoreactions, including excited-state intramolecular and intermolecular proton transfer. This provides insights into the unique photochemical properties of such compounds, which can be critical in developing new photonic materials and sensors (V. Vetokhina et al., 2012).

  • Metal Binding and Coordination Chemistry : A study outlines the reaction of a similar compound with dipicolylamine, leading to the creation of complexes with interesting binding properties. Such research is significant in coordination chemistry and the development of new materials (Clare A. Tovee et al., 2010).

  • Polyheterocyclic Ring Systems Synthesis : This compound has been used as a precursor for constructing new polyheterocyclic ring systems, which has implications in developing new pharmaceuticals and materials (E. Abdel‐Latif et al., 2019).

  • Research in Organometallic Chemistry : The compound and its derivatives have been studied in the context of nickel(II) complexes. Such research is valuable in exploring new catalysts and materials for various industrial applications (George S. Nyamato et al., 2016).

properties

IUPAC Name

2-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANXWBAAMQWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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